Spectral and Tautomeric Distinction of 4-Isomer vs. 2- and 3-Isomers via UV/IR Analysis
Ultraviolet and infrared spectral comparisons of the isomeric pyridylacetic esters (ethyl 2-, 3-, and 4-pyridyl acetate) demonstrate that the 4-isomer exists predominantly in the pyridine form with a distinct tautomeric equilibrium. Basicity measurements provided a quantitative estimation of the tautomeric ratios, confirming that the 4-pyridyl derivative is spectroscopically distinguishable from its 2- and 3-isomers [1].
| Evidence Dimension | Tautomeric form and UV/IR spectral profile |
|---|---|
| Target Compound Data | Predominantly pyridine form; distinct UV and IR spectral bands |
| Comparator Or Baseline | Ethyl 2-pyridylacetate; Ethyl 3-pyridylacetate |
| Quantified Difference | Quantitative tautomeric ratio values derived from basicity measurements (exact values reported in primary reference) |
| Conditions | UV and IR spectroscopy; basicity measurements in aqueous/organic media |
Why This Matters
This confirms that the 4-isomer is not analytically interchangeable with its positional isomers, requiring isomer-specific reference standards for quality control and method validation in regulated pharmaceutical development.
- [1] Jones, R. A.; Katritzky, A. R. Potentially tautomeric pyridines. IV. Ethyl 2-, 3-, and 4-pyridyl acetate. Aust. J. Chem. 1964, 17, 455–460. DOI: 10.1071/ch9640455. View Source
